![molecular formula C13H9ClIN3O2S B1463790 4-氯-6-碘-7-甲苯磺酰-7H-吡咯并[2,3-d]嘧啶 CAS No. 479633-70-0](/img/structure/B1463790.png)
4-氯-6-碘-7-甲苯磺酰-7H-吡咯并[2,3-d]嘧啶
描述
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H9ClIN3O2S and its molecular weight is 433.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
JAK抑制剂的合成
4-氯-7H-吡咯并[2,3-d]嘧啶: 是合成Janus激酶(JAK)抑制剂的关键中间体 。这些抑制剂在JAK-STAT信号通路中发挥着至关重要的作用,该通路对于细胞分裂、存活和免疫反应至关重要。该通路的破坏会导致癌症和自身免疫性疾病等疾病。该化合物在合成JAK抑制剂中的作用突出了其在开发治疗这些疾病的方法中的重要性。
药物研究
该化合物用于合成(+)-托法替尼,一种选择性JAK3抑制剂和免疫抑制药物 。托法替尼用于治疗类风湿性关节炎和银屑病等疾病,突出了该化合物在开发新的治疗剂中的作用。
合成化学
在合成化学中,该化合物因其在构建复杂分子中作为中间体的实用性而备受重视。 其在吡咯并[2,3-d]嘧啶衍生物的改进合成中的作用证明了其在化学合成中的多功能性和重要性 .
作用机制
Target of Action
The primary target of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase 3 (JAK3) enzyme . JAK3 is a critical component of the immune response, playing a key role in the signaling pathways of various cytokines and growth factors .
Mode of Action
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine acts as a selective inhibitor of JAK3 . It binds to the active site of the enzyme, preventing it from phosphorylating and activating downstream signaling proteins . This inhibition disrupts the normal signaling pathways, leading to changes in cellular responses .
Biochemical Pathways
The inhibition of JAK3 by 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. Most notably, it impacts the JAK-STAT signaling pathway, which is involved in immune cell activation and proliferation . By inhibiting JAK3, the compound disrupts this pathway, leading to a reduction in immune responses .
Pharmacokinetics
Factors such as solubility, stability, and metabolic stability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine’s action primarily involve the modulation of immune responses. By inhibiting JAK3, the compound reduces the activation and proliferation of immune cells . This can lead to a decrease in inflammation and other immune responses, making the compound potentially useful in the treatment of conditions such as autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can influence the compound’s efficacy by altering its absorption or metabolism .
生化分析
Biochemical Properties
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . By inhibiting JAK enzymes, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine interferes with the signaling pathway, potentially leading to therapeutic applications in cancer and inflammatory diseases .
Cellular Effects
The effects of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it may impact cellular metabolism by interacting with specific enzymes and proteins involved in metabolic processes .
Molecular Mechanism
At the molecular level, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to JAK enzymes, inhibiting their activity and disrupting the JAK-STAT signaling pathway . This inhibition leads to altered gene expression and subsequent changes in cellular function. The molecular docking studies have confirmed the binding affinities of this compound to specific targets, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place, sealed in dry conditions, and stored in a freezer at temperatures below -20°C . Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting JAK enzymes and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues and organs . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with JAK enzymes and its role in the JAK-STAT signaling pathway highlight its involvement in cellular metabolism and gene expression . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, further influencing cellular function.
Transport and Distribution
The transport and distribution of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine within cells and tissues are essential for its biochemical activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effects on cells.
Subcellular Localization
The subcellular localization of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity, further affecting cellular processes and functions.
属性
IUPAC Name |
4-chloro-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNWHEZFQFFNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680577 | |
| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479633-70-0 | |
| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
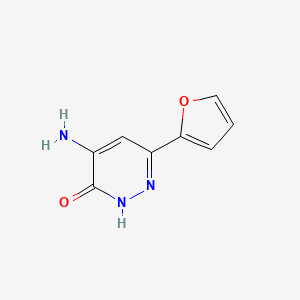
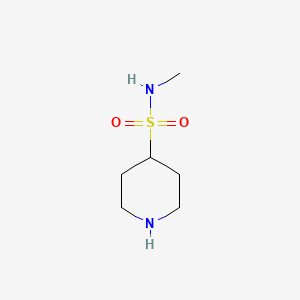
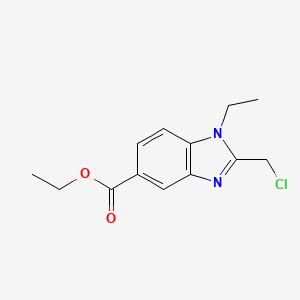
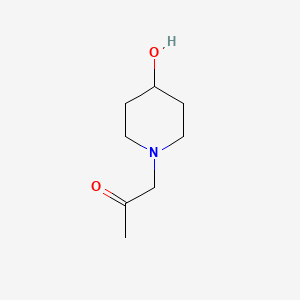
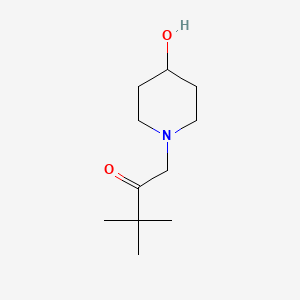
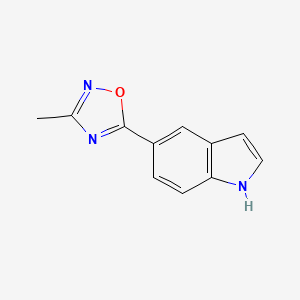
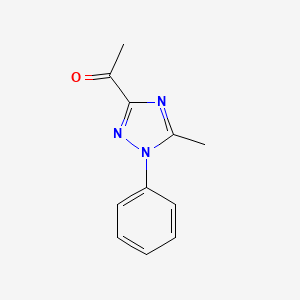

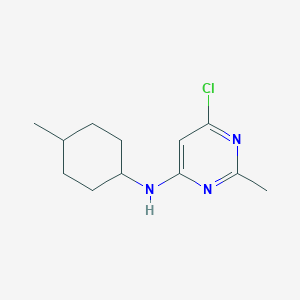
![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)
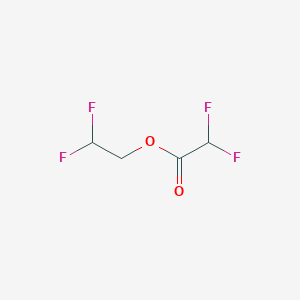
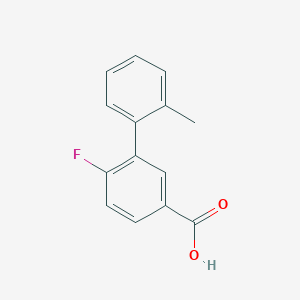
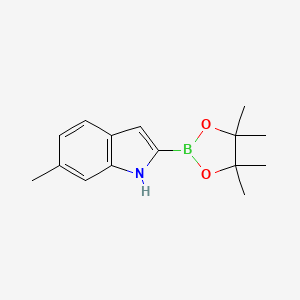
![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)
